

An In-depth Technical Guide to (3S,4S)-1-benzylpyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3S,4S)-1-benzylpyrrolidine-3,4-diol

Cat. No.: B151585

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **(3S,4S)-1-benzylpyrrolidine-3,4-diol**, a versatile chiral building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a chiral compound recognized for its unique structural features that make it a valuable intermediate in various synthetic applications.^[1] Its chemical structure consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom and two hydroxyl groups in a trans configuration on the 3rd and 4th carbons. The pyrrolidine ring adopts a twisted envelope conformation.^{[2][3]}

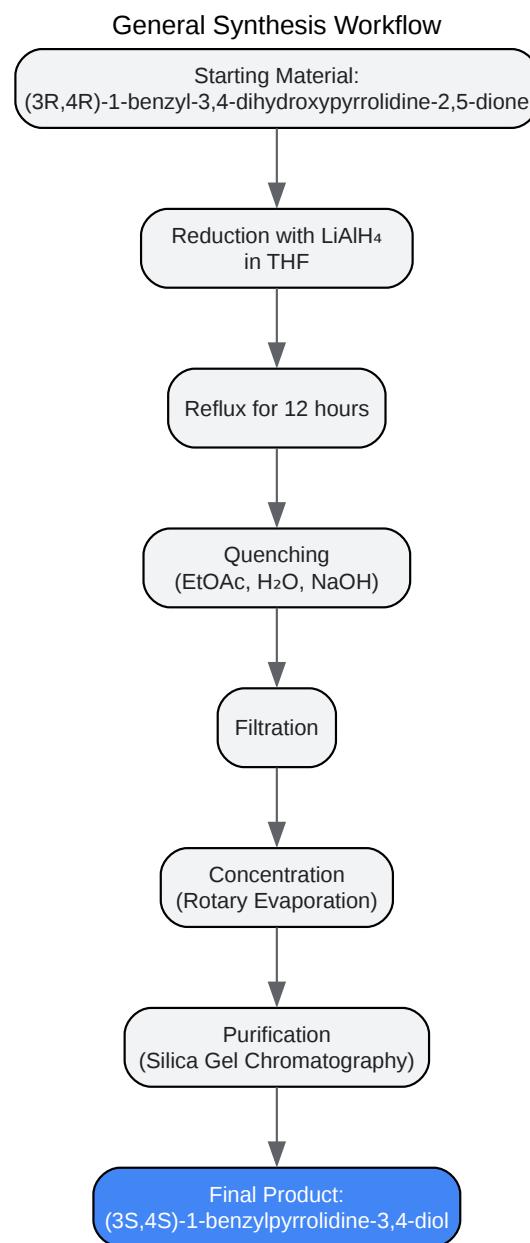
Table 1: Physicochemical and Crystallographic Properties of **(3S,4S)-1-benzylpyrrolidine-3,4-diol**

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1][4]
Molecular Weight	193.24 g/mol	[1][2][4]
CAS Number	90365-74-5	[1][4][5]
Appearance	White to off-white or light brown crystalline powder or needles.[1][4]	[1][4]
Melting Point	94-100 °C	[1][4]
Optical Rotation	[α]D ₂₀ = +33.6 ± 3° (c = 1.05 in methanol)	[1]
Density	1.3 ± 0.1 g/cm ³	[4]
XLogP3	0.3	[4]
Topological Polar Surface Area	43.7 Å ²	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	3	[4]
Crystal System	Monoclinic	[2]
Unit Cell Dimensions	a = 6.0244 Å, b = 8.1033 Å, c = 10.3981 Å, β = 96.016°	[2]

Experimental Protocols: Synthesis

A common method for the synthesis of **(3S,4S)-1-benzylpyrrolidine-3,4-diol** involves the reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrrolidine-2,5-dione, which can be derived from L-tartaric acid.[2][5]

Protocol: Reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrrolidine-2,5-dione with Lithium Aluminum Hydride (LiAlH₄)


Materials and Equipment:

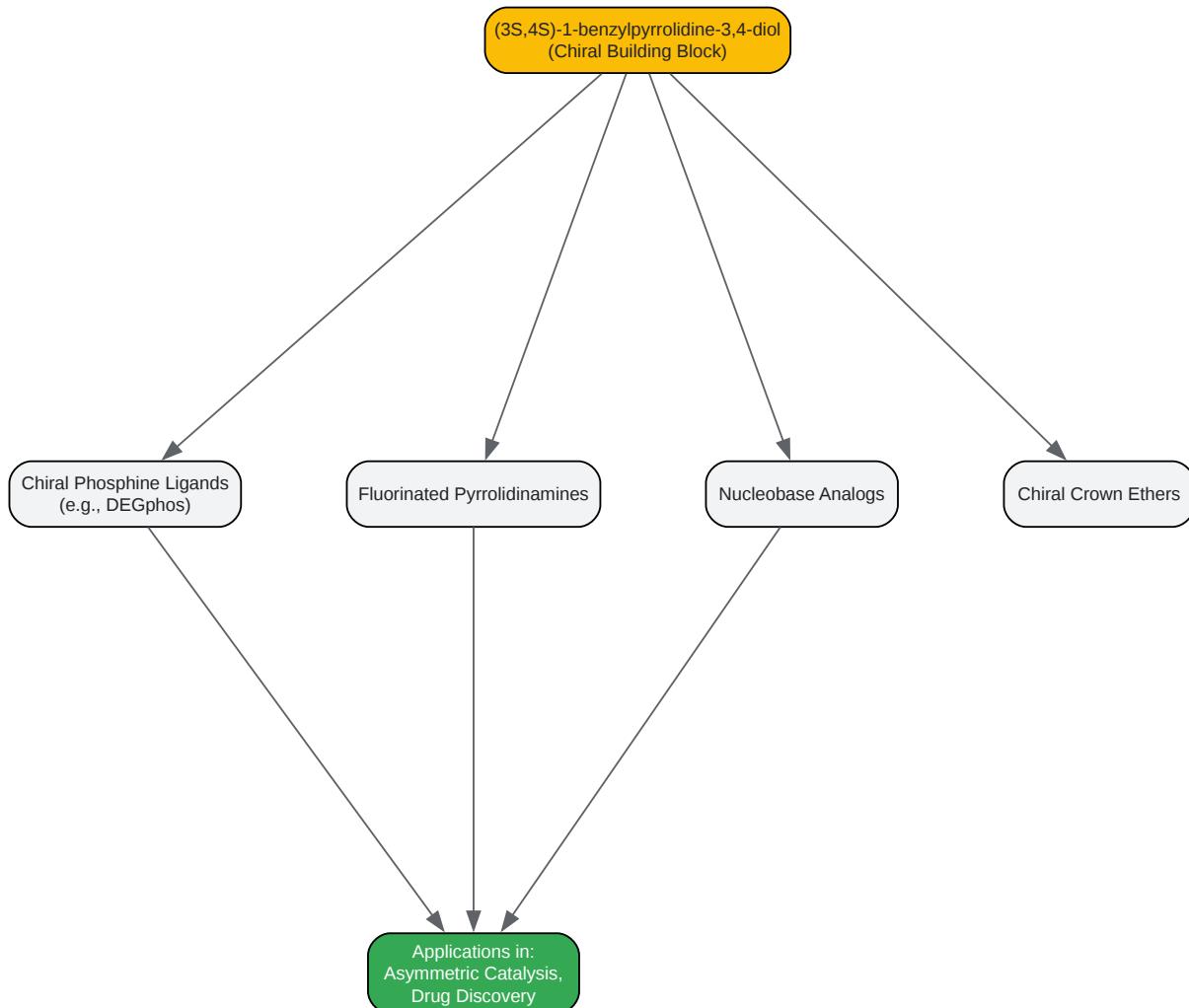
- (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
- Lithium aluminum hydride (LiAlH₄)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- 5% Sodium hydroxide (NaOH) solution
- Distilled water
- Round-bottom flask
- Reflux condenser
- Ice-water bath
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Under a nitrogen atmosphere, a suspension of LiAlH₄ (1.6 mol) in anhydrous THF (3.6 L) is prepared in a suitable reaction vessel and cooled in an ice-water bath.[5]
- A solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (0.6 mol) in THF is added dropwise to the cooled LiAlH₄ suspension.[5]
- After the addition is complete, the reaction mixture is heated to reflux and maintained for 12 hours.[5]
- The reaction is then cooled to room temperature.[5]

- The mixture is carefully quenched by the sequential dropwise addition of ethyl acetate (144 mL), followed by distilled water (61.2 mL), 5% aqueous NaOH solution (61.2 mL), and finally distilled water (183.6 mL) while maintaining vigorous stirring in an ice-water bath.[5]
- The resulting precipitate is removed by filtration. The filter cake is washed with hot THF (2 x 1.2 L).[5]
- The filtrate and washings are combined and the solvent is removed under reduced pressure using a rotary evaporator.[5]
- The crude residue is purified by silica gel column chromatography to yield **(3S,4S)-1-benzylpyrrolidine-3,4-diol** as a solid.[4][5] The product can be further purified by recrystallization from ethyl acetate.[5]

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **(3S,4S)-1-benzylpyrrolidine-3,4-diol**.

Applications in Research and Drug Development

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a valuable chiral building block due to its stereochemically defined structure.^[1] Its primary applications lie in its use as an intermediate for the synthesis of more complex molecules.^{[1][5]}

- Chiral Ligands: It is used in the preparation of the chiral phosphine ligand DEGphos, which is an efficient ligand for rhodium-catalyzed asymmetric hydrogenations.^[2]
- Biologically Active Molecules: This compound serves as an intermediate in the synthesis of various biologically active molecules, demonstrating its potential in drug discovery.^[1] For instance, it has been used to prepare 3-hydroxy-4-pyrrolidinyl analogs of nucleobases and (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine.^[5] The pyrrolidine scaffold itself is prevalent in many natural products and pharmaceuticals, contributing to the molecule's three-dimensional structure which is crucial for biological activity.^{[6][7]}
- Chiral Crown Ethers: It is also utilized as a building block for the preparation of novel chiral crown ethers.^[5]

Role as a Chiral Intermediate

[Click to download full resolution via product page](#)

Caption: Role of **(3S,4S)-1-benzylpyrrolidine-3,4-diol** as a versatile chiral intermediate.

Safety and Handling

(3S,4S)-1-benzylpyrrolidine-3,4-diol is classified as an irritant.^[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.^{[4][8]} Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.^[4]

Conclusion

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a key chiral intermediate with significant applications in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the development of novel chiral ligands, pharmaceuticals, and other complex organic molecules. The synthetic protocols are well-established, allowing for its reliable preparation in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (3S,4S)-1-Benzylpyrrolidine-3,4-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. (3S,4S)-1-Benzylpyrrolidine-3,4-diol | 90365-74-5 [chemicalbook.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. (3S,4S)-pyrrolidine-3,4-diol hydrochloride | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3S,4S)-1-benzylpyrrolidine-3,4-diol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b151585#3s-4s-1-benzylpyrrolidine-3-4-diol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com